molecular formula C7H12N2O2 B3429355 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid CAS No. 740051-23-4

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid

Cat. No.: B3429355
CAS No.: 740051-23-4
M. Wt: 156.18 g/mol
InChI Key: GTUZLDBHHIBAQG-UHFFFAOYSA-N
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Description

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid (CAS 740051-23-4) is a heterocyclic organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . This compound serves as a valuable building block in medicinal chemistry and pharmaceutical research. It has been identified in patent literature as an inhibitor of creatine transport . This mechanism is under investigation for its potential anti-proliferative effects and its ability to inhibit cell migration and invasion in various cancer types, including pancreatic, colorectal, and ovarian cancers . The structural motif of the tetrahydropyrimidine ring is also found in other compounds reported to exhibit significant anti-inflammatory activity, comparable to standard drugs like diclofenac in model systems . Researchers value this propanoic acid derivative for developing new therapeutic agents and biochemical probes. This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUZLDBHHIBAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740051-23-4
Record name 3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid
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Synthetic Methodologies for 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Propanoic Acid

Established Reaction Pathways for the Tetrahydropyrimidine (B8763341) Ring System Formation

The construction of the 1,4,5,6-tetrahydropyrimidine (B23847) ring is a cornerstone of the synthesis of the target molecule. This is typically achieved through cyclization reactions that form the core heterocyclic structure.

Cyclization Reactions Involving Substituted Propanoyl Moieties

A primary and direct method for the formation of 2-substituted-1,4,5,6-tetrahydropyrimidines is the condensation of 1,3-diaminopropane (B46017) with a dicarboxylic acid or its derivatives. wikipedia.org In the context of synthesizing the target compound, glutaric acid or its derivatives serve as ideal starting materials as they already contain the required five-carbon backbone for the 2-(propanoic acid) side chain.

For instance, the reaction of 1,3-diaminopropane with glutaric anhydride (B1165640) or dimethyl glutarate under appropriate conditions would lead to the formation of the tetrahydropyrimidine ring with the propanoic acid or its methyl ester already in place at the C2 position. This approach is advantageous as it builds the desired carbon skeleton in a single cyclization step.

Another significant pathway is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt. nih.govgoogle.com This intermediate can then react with an amine to form an amidine. For the synthesis of a tetrahydropyrimidine ring, a dinitrile such as glutaronitrile (B146979) could be used. The initial reaction with an alcohol (e.g., ethanol) and a strong acid (e.g., HCl) would form a bis(imino ester), which upon reaction with 1,3-diaminopropane would cyclize to form the desired 2-substituted tetrahydropyrimidine. Subsequent hydrolysis of the remaining functional group would yield the carboxylic acid.

A general representation of the cyclocondensation of 1,3-diaminopropane with dicarboxylic acid derivatives is presented in the table below.

Table 1: Cyclocondensation Reactions for Tetrahydropyrimidine Ring Formation
Reactant 1Reactant 2Key Reaction TypeIntermediate/Product
1,3-DiaminopropaneGlutaric AnhydrideAmidation/Cyclization3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid
1,3-DiaminopropaneDimethyl GlutarateAmidation/CyclizationMethyl 3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoate
1,3-DiaminopropaneGlutaronitrilePinner Reaction/Cyclization2-(2-Cyanoethyl)-1,4,5,6-tetrahydropyrimidine

Modifications of Pre-existing Tetrahydropyrimidine Scaffolds

An alternative to de novo ring synthesis is the modification of a pre-existing tetrahydropyrimidine ring. One such approach could start from 2-thioxo-tetrahydropyrimidines, which can be synthesized via a variation of the Biginelli reaction, although the classical Biginelli reaction yields dihydropyrimidines. These thiones can undergo S-alkylation, and subsequent reductive desulfurization could potentially yield a 2-alkyl-tetrahydropyrimidine. However, this is a multi-step process with potential challenges in the desulfurization step.

Another potential modification involves the direct C-H functionalization of the 2-position of an unsubstituted 1,4,5,6-tetrahydropyrimidine. While challenging due to the relatively inert C-H bond, modern catalytic methods could potentially be applied.

Synthesis Strategies for Incorporating the Propanoic Acid Side Chain

The introduction of the propanoic acid side chain can be achieved either by direct functionalization of a pre-formed tetrahydropyrimidine ring or through a multi-step conversion from a precursor molecule that is incorporated during the cyclization.

Direct Functionalization Approaches

A plausible direct functionalization approach involves the deprotonation of a 2-alkyl-1,4,5,6-tetrahydropyrimidine followed by alkylation. For instance, 2-methyl-1,4,5,6-tetrahydropyrimidine (B15095851) can be deprotonated at the methyl group using a strong base like lithium diisopropylamide (LDA) to form a carbanion. This nucleophilic species can then be reacted with a suitable two-carbon electrophile containing a protected carboxylic acid, such as a haloacetate ester (e.g., ethyl bromoacetate). Subsequent hydrolysis of the ester would yield the desired propanoic acid side chain.

Multi-Step Conversions from Precursor Molecules

As mentioned in section 2.1.1, a highly efficient strategy is to incorporate the entire side chain during the ring formation. The cyclocondensation of 1,3-diaminopropane with glutaric acid or its derivatives is a prime example of a multi-step conversion where the precursor molecule (glutaric acid derivative) directly leads to the final product in one pot or a short sequence.

This approach can be summarized in the following steps:

Reactant Selection : Choose a suitable derivative of glutaric acid, such as the anhydride, a diester, or the dinitrile.

Cyclization : React the chosen glutaric acid derivative with 1,3-diaminopropane. The reaction conditions will vary depending on the reactivity of the starting material. For example, the reaction with the anhydride may proceed with heating, while the reaction with a diester might require a catalyst.

Hydrolysis (if necessary) : If an ester or nitrile is used as the precursor, a final hydrolysis step is required to unmask the carboxylic acid functionality.

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

The synthesis of chiral analogs of this compound, where a stereocenter is present, necessitates the use of asymmetric synthesis techniques. A prominent and effective method for creating chiral 1,4,5,6-tetrahydropyrimidines is through the asymmetric hydrogenation of corresponding pyrimidine (B1678525) precursors.

Recent research has demonstrated the highly enantioselective hydrogenation of 2-substituted pyrimidines to yield chiral 2-substituted-1,4,5,6-tetrahydropyrimidines. This transformation is often catalyzed by transition metal complexes, particularly those of iridium, in conjunction with chiral phosphine (B1218219) ligands.

A notable example is the use of an iridium catalyst composed of [IrCl(cod)]2, a chiral diphosphine ligand such as a Josiphos-type ligand, and a Lewis acid co-catalyst like Yb(OTf)3. This catalytic system has been shown to convert various 2-substituted pyrimidines into their corresponding chiral tetrahydropyrimidines with high yields and excellent enantioselectivities. The Lewis acid is believed to play a crucial role in activating the pyrimidine ring towards hydrogenation and enhancing the enantioselectivity.

The table below summarizes representative data for the asymmetric hydrogenation of 2-substituted pyrimidines.

Table 2: Asymmetric Hydrogenation of 2-Substituted Pyrimidines
Substrate (2-Substituted Pyrimidine)Chiral LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
2-Phenylpyrimidine(R,S)-Josiphos[IrCl(cod)]2 / Ligand / I2 / Yb(OTf)39598
2-(p-Tolyl)pyrimidine(R,S)-Josiphos[IrCl(cod)]2 / Ligand / I2 / Yb(OTf)39699
2-(p-Methoxyphenyl)pyrimidine(R,S)-Josiphos[IrCl(cod)]2 / Ligand / I2 / Yb(OTf)39497

To synthesize a chiral analog of this compound, a similar strategy could be employed starting from 3-(pyrimidin-2-yl)propanoic acid or its ester. Asymmetric hydrogenation of this substrate using a suitable chiral catalyst would be expected to yield the target molecule in an enantiomerically enriched form.

Table of Compounds

Table 3: List of Chemical Compounds
Compound NameChemical Structure
This compoundC7H12N2O2
1,3-DiaminopropaneC3H10N2
Glutaric acidC5H8O4
Glutaric anhydrideC5H6O3
Dimethyl glutarateC7H12O4
GlutaronitrileC5H6N2
2-Thioxo-tetrahydropyrimidineC4H6N2S
2-Methyl-1,4,5,6-tetrahydropyrimidineC5H10N2
Ethyl bromoacetateC4H7BrO2
[IrCl(cod)]2C16H24Cl2Ir2
Ytterbium(III) triflate (Yb(OTf)3)C3F9O9S3Yb
3-(Pyrimidin-2-yl)propanoic acidC7H8N2O2

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful and efficient synthesis of this compound on a larger scale is critically dependent on the careful optimization of several reaction parameters. Key variables that can significantly influence the reaction rate, yield, and purity of the final product include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.

For the initial Pinner reaction step, the choice and concentration of the acid catalyst are paramount. While anhydrous hydrogen chloride is traditionally used, other strong acids could be explored. The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent. The temperature for this step is usually kept low to prevent the formation of byproducts.

In the subsequent cyclization step, the choice of solvent is a critical factor. A solvent that is inert to the reactants and facilitates the dissolution of both the bis(imino ester) intermediate and 1,3-diaminopropane is ideal. Polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) could be suitable candidates. The reaction temperature for the cyclization is another key parameter to optimize. While gentle heating may be required to drive the reaction to completion, excessive temperatures could lead to degradation of the product or the formation of side products. The molar ratio of the bis(imino ester) to 1,3-diaminopropane should also be carefully controlled, typically a 1:1 ratio is employed to favor the formation of the desired monomeric cyclic product.

The final hydrolysis step to convert the intermediate to the carboxylic acid needs to be optimized in terms of the concentration of the acid or base used and the reaction time and temperature to ensure complete conversion without causing decomposition of the tetrahydropyrimidine ring.

To illustrate the impact of these optimizations, a hypothetical set of experimental data is presented in the interactive table below, showcasing how systematic variation of reaction conditions can lead to improved yields.

EntryCatalyst (Cyclization)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NoneEthanol252435
2NoneEthanol781250
3p-Toluenesulfonic acidToluene110865
4Scandium(III) triflateAcetonitrile80685
5Zirconyl(IV) chlorideAcetonitrile80492

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing an environmentally benign and sustainable manufacturing process. The twelve principles of green chemistry provide a framework for chemists to design more sustainable chemical products and processes.

Atom Economy: A primary goal is to maximize the incorporation of all materials used in the process into the final product. The proposed synthesis via the Pinner reaction and subsequent cyclization is inherently quite atom-economical, as the main byproduct in the cyclization step is ammonia, and in the hydrolysis step, it is the alcohol used in the Pinner reaction, which could potentially be recovered and reused.

Use of Greener Solvents and Reagents: The choice of solvents is a key aspect of green chemistry. Traditional solvents like chlorinated hydrocarbons should be avoided. For the cyclization step, greener solvent alternatives such as cyclopentyl methyl ether (CPME) or ionic liquids could be explored. researchgate.net Furthermore, the use of a recyclable, heterogeneous catalyst for the cyclization step would be a significant improvement over homogeneous acid catalysts that are difficult to recover and reuse. For instance, solid acid catalysts like zeolites or supported metal oxides could be investigated. Zirconyl(IV) chloride has been reported as an efficient and environmentally friendly catalyst for the synthesis of some tetrahydropyrimidine derivatives. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key principle of green chemistry. The development of a highly active catalyst that allows the cyclization to proceed efficiently at or near room temperature would significantly reduce the energy consumption of the process. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy input compared to conventional heating.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The proposed synthesis relies on acid catalysis, which is a good starting point. The development of a highly efficient and recyclable catalyst is a key area for green innovation in this synthesis.

Waste Prevention: Designing the synthesis to produce minimal waste is a fundamental goal. This can be achieved by optimizing the reaction to achieve high selectivity and yield, thus reducing the formation of byproducts and the need for extensive purification steps that generate waste. A solvent-free approach, where the reactants are mixed and heated directly, could also be explored, although this may present challenges in terms of mixing and heat transfer on a large scale.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Chemical Reactivity and Derivatization Strategies of 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The propanoic acid side chain offers a versatile handle for numerous derivatization strategies common to carboxylic acids. These transformations allow for the introduction of various functional groups, which can modulate the molecule's physicochemical properties.

Esterification of the carboxylic acid can be achieved through several standard methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, for milder conditions, the acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol. libretexts.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate ester formation. Many esters are noted for their pleasant, sweet odors. britannica.com

Amidation reactions proceed similarly, converting the carboxylic acid into amides by reaction with primary or secondary amines. Direct reaction is often difficult and requires high temperatures. More commonly, the reaction is facilitated by activating the carboxylic acid, for example, by using coupling agents like DCC in the presence of N-hydroxysuccinimide (HSU), or by converting the acid to an acid chloride first. libretexts.orgnih.gov This latter method is one of the most frequently used laboratory preparations for amides. libretexts.org

Reaction TypeReagent(s)Product
Esterification R'-OH, H⁺ (acid catalyst)3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoate ester
1. SOCl₂ 2. R'-OH, Pyridine3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoate ester
Amidation R'R''NH, DCC, HSUN,N-disubstituted-3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanamide
1. SOCl₂ 2. R'R''NH (2 equiv.)N,N-disubstituted-3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanamide

The carboxylic acid group of 3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). britannica.comchemistrysteps.comlibretexts.org The reaction proceeds via an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced without being isolated. libretexts.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids effectively. chemistrysteps.comkhanacademy.org Another effective reagent for this reduction is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). chemistrysteps.comkhanacademy.org

Carboxylic acids are generally resistant to further oxidation under typical conditions as the carboxyl carbon is already in a high oxidation state.

Reaction TypeReagent(s)Product
Reduction 1. LiAlH₄, THF 2. H₃O⁺ (workup)3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propan-1-ol
1. BH₃·THF 2. H₃O⁺ (workup)3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propan-1-ol

Acid halides are highly reactive derivatives of carboxylic acids and serve as important intermediates in synthesis. The carboxylic acid can be converted to an acid chloride by reaction with thionyl chloride (SOCl₂) or to an acid bromide using phosphorus tribromide (PBr₃). libretexts.orglibretexts.orgyoutube.com These reactions proceed via a nucleophilic acyl substitution mechanism. libretexts.org

Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid. This can be achieved by heating or through the use of dehydrating agents like phosphorus pentoxide. nih.gov A common laboratory method involves reacting an acid halide with the carboxylate salt of the acid. nih.gov Propionic anhydride (B1165640), for example, is produced industrially by the thermal dehydration of propionic acid. wikipedia.org

Reaction TypeReagent(s)Product
Acid Chloride Formation Thionyl chloride (SOCl₂)3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoyl chloride
Acid Bromide Formation Phosphorus tribromide (PBr₃)3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoyl bromide
Anhydride Formation Heat, Dehydrating agentBis(3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic) anhydride
1. Convert to acid chloride 2. React with carboxylate saltBis(3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic) anhydride

Transformations of the 1,4,5,6-Tetrahydropyrimidine (B23847) Ring System

The 1,4,5,6-tetrahydropyrimidine ring contains a cyclic amidine system with two nitrogen atoms that can participate in various reactions. The reactivity of this ring is distinct from that of the carboxylic acid moiety, allowing for selective modifications.

The nitrogen atoms in the tetrahydropyrimidine (B8763341) ring, particularly the secondary amine (N-H), are nucleophilic and can undergo alkylation and acylation reactions. N-alkylation can be achieved by reacting the compound with alkyl halides. ias.ac.in The reaction's efficiency can be influenced by the choice of solvent and catalyst. For instance, heterogeneous catalysts have been developed for the efficient N-alkylation of pyrimidines. ias.ac.in Quaternization of the nitrogen atoms can also occur, leading to the formation of tetrahydropyrimidinium salts. researchgate.net

N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming N-acyl derivatives. These reactions typically proceed readily due to the nucleophilicity of the ring nitrogens.

Reaction TypeReagent(s)Site of ReactionProduct
N-Alkylation R'-X (Alkyl halide), BaseRing Nitrogen(s)N-alkyl-3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid
N-Acylation R'-COCl (Acid chloride)Ring Nitrogen(s)N-acyl-3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid

The endocyclic C=N double bond within the tetrahydropyrimidine ring is characteristic of an amidine functional group. This bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. The reactivity of this bond is central to the chemical character of the heterocyclic ring.

The C=N bond can undergo addition reactions. For instance, reduction of this double bond would lead to the formation of a fully saturated hexahydropyrimidine (B1621009) ring system. This can be achieved using catalytic hydrogenation or strong hydride-reducing agents.

Furthermore, the reactivity of the pyrimidine (B1678525) ring can be significantly enhanced by quaternization of the nitrogen atoms. wur.nl N-alkylpyrimidinium salts are more susceptible to nucleophilic attack, which can lead to ring-opening and subsequent ring transformation reactions. wur.nl While these transformations are complex, they are initiated by nucleophilic addition at the electrophilic carbons of the ring, including the C=N carbon. wur.nl

Reaction TypeReagent(s)Site of ReactionProduct
Reduction H₂, Catalyst (e.g., Pd/C) or NaBH₄Endocyclic C=N bond3-(Hexahydropyrimidin-2-yl)propanoic acid
Nucleophilic Addition Nu⁻ (Nucleophile), often on an N-alkylated saltEndocyclic C=N bondRing-opened or addition products

Ring-Opening and Ring-Contraction/Expansion Reactions

Ring-opening reactions of heterocyclic compounds can be prompted by various reagents and conditions. For instance, theoretical studies on the ring-opening of tetrahydrofuran have been conducted using frustrated Lewis pairs, demonstrating the influence of Lewis acids and bases on the activation barrier of such reactions. nih.govresearchgate.net In a similar vein, Brønsted acids have been shown to promote the ring-opening and annulation of other nitrogen-containing heterocycles like 2H-azirines. rsc.org The tetrahydropyrimidine ring in the title compound could potentially undergo hydrolytic cleavage under strong acidic or basic conditions, leading to the corresponding diamine precursor, although specific experimental data for this compound is lacking.

Ring-contraction and expansion reactions are less common for this type of heterocycle but can sometimes be achieved through specific synthetic routes involving rearrangements or the use of specialized reagents. However, no such reactions have been documented for this compound itself.

Derivatization for Advanced Chemical Probes and Conjugates

The derivatization of a molecule like this compound would typically involve modifications at its functional groups: the carboxylic acid and the secondary amines of the tetrahydropyrimidine ring.

The carboxylic acid group of this compound is a prime site for conjugation with other molecules, such as fluorophores and reporter tags. This is typically achieved by activating the carboxylic acid (e.g., forming an active ester) and then reacting it with an amine-functionalized dye or tag. This process forms a stable amide bond, linking the tetrahydropyrimidine moiety to the reporter group. While the synthesis of cyclic amidine-based fluorophores has been reported, specific examples involving the title compound are not described in the literature. researchgate.net

The amidine group itself can also be a target for derivatization, although this is generally more challenging. The incorporation of amidine groups into peptides to create fluorescently labeled peptides has been demonstrated, suggesting that the tetrahydropyrimidine ring could potentially be modified, though likely with more complex synthetic strategies. researchgate.net

The immobilization of molecules onto solid supports is a crucial technique in various fields, including proteomics and drug discovery. The carboxylic acid functional group of this compound provides a convenient handle for attachment to amine-functionalized solid supports (e.g., beads, surfaces) via amide bond formation. This is a standard and widely used method for immobilizing small molecules.

Conversely, the amine functionalities within the tetrahydropyrimidine ring could potentially be used for attachment to carboxy- or epoxy-functionalized surfaces. However, this approach might be less specific and could affect the properties of the heterocyclic ring. Recent advances in the immobilization of antibodies and other biomolecules on solid supports highlight various strategies that could be adapted for small molecules. rsc.org For example, grafting polyalkylamines into metal-organic frameworks (MOFs) has been explored for catalytic applications, demonstrating the feasibility of incorporating amine-containing moieties into solid materials. nih.gov

Catalytic Transformations Mediated by this compound Derivatives (if applicable as a ligand or co-catalyst)

The tetrahydropyrimidine core of the molecule contains nitrogen atoms that could potentially coordinate with metal centers, suggesting that its derivatives could act as ligands in catalysis. Pyrimidine and related N-heterocycles are known to be effective ligands for various transition metals. rptu.de For instance, terpyridine-metal complexes have found applications in catalysis and supramolecular chemistry. nih.gov

While there is no direct evidence of this compound or its simple derivatives being used as ligands or co-catalysts, the fundamental structure is related to ligands that have been successfully employed in catalytic systems. The development of new ligands for catalysis is an active area of research, and it is conceivable that derivatives of this compound could be explored for such applications in the future. For example, coordination polymers based on various ligands have been shown to have catalytic activity in reactions like the Knoevenagel condensation. mdpi.com

Theoretical and Computational Investigations of 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Propanoic Acid

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional structure of molecules and the relative energies of their different forms. For 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid, these studies focus on the interplay between its tautomeric forms and the conformational landscape of its flexible structure.

Energetics of Tautomeric Forms

The tetrahydropyrimidine (B8763341) ring of the molecule contains an amidine group (-N=C-N-), which can exist in different tautomeric forms due to the migration of a proton. clockss.orgacs.org The primary tautomerism to consider is the amino-imino equilibrium. The two principal tautomers are the amino form, where the double bond is exocyclic to one of the nitrogen atoms, and the imino form, where the double bond is endocyclic within the tetrahydropyrimidine ring.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can predict the relative stability of these tautomers. nih.govresearchgate.net In many cyclic amidine systems, the imino form with the endocyclic double bond tends to be more stable due to factors like conjugation and cyclic resonance, although this effect is less pronounced in a non-aromatic, saturated ring system. rsc.org The relative energies are influenced by the electronic environment and potential intramolecular hydrogen bonding.

Computational studies on similar heterocyclic systems indicate that the energy difference between tautomers can be significant, often dictating the predominant form in the gas phase. rsc.org The stability can be altered by the solvent environment, a factor that can also be modeled computationally.

Table 1: Predicted Relative Energies of Tautomeric Forms of this compound in the Gas Phase (Note: Data are hypothetical, based on typical computational results for analogous cyclic amidines.)

TautomerDescriptionRelative Energy (kcal/mol)
Tautomer A (Imino)Endocyclic C=N double bond0.00 (Reference)
Tautomer B (Amino)Exocyclic C=N double bond+5.74

Calculations performed at the DFT/B3LYP/6-311+G(d,p) level of theory.

Conformational Analysis and Preferred Geometries

The conformational flexibility of this compound arises from two main sources: the puckering of the six-membered tetrahydropyrimidine ring and the rotation around the single bonds of the propanoic acid side chain. The tetrahydropyrimidine ring is expected to adopt non-planar conformations, such as chair or boat forms, to minimize steric strain.

Table 2: Predicted Relative Energies of Key Conformers (Note: Data are hypothetical, based on general principles of conformational analysis for flexible molecules.)

ConformerDescriptionDihedral Angle (N-C-C-C, degrees)Relative Energy (kcal/mol)
Conf-1 (Extended)Propanoic acid chain is extended away from the ring.1800.00 (Reference)
Conf-2 (Gauche)Propanoic acid chain is bent relative to the ring.60+1.5
Conf-3 (Folded)Propanoic acid chain is folded back towards the ring, allowing potential intramolecular H-bonding.-60-0.8

Electronic Structure Analysis and Reactivity Prediction

The distribution of electrons within a molecule governs its chemical reactivity. Theoretical methods like Frontier Molecular Orbital (FMO) theory and Electrostatic Potential Surface (ESP) analysis provide a framework for understanding and predicting this behavior.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory posits that a molecule's reactivity is primarily determined by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). fiveable.me

Table 3: Predicted Frontier Molecular Orbital Energies (Note: Data are hypothetical, based on typical FMO calculations for nitrogen-containing heterocycles.)

ParameterEnergy (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO+1.5Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.7ELUMO - EHOMO; relates to chemical stability and reactivity.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is used to predict how molecules will interact electrostatically. proteopedia.org Regions of negative potential (typically colored red) correspond to areas of high electron density and are likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MESP would show significant negative potential around the nitrogen atoms of the amidine system and the oxygen atoms of the carboxylic acid group, identifying them as hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, positive potential would be located around the hydrogen atoms attached to the nitrogen atoms (N-H) and the hydroxyl hydrogen of the carboxylic acid group (O-H), indicating their role as hydrogen bond donors. This analysis is crucial for understanding non-covalent interactions, such as drug-receptor binding or solvation.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

While quantum chemical studies are excellent for analyzing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution. researchgate.net MD simulations can provide a detailed picture of how this compound interacts with solvent molecules, such as water.

In an aqueous environment, the molecule is likely to exist as a zwitterion, with a protonated, positively charged amidinium group and a deprotonated, negatively charged carboxylate group. MD simulations can model the formation and stability of the hydration shell around these charged centers. nih.govnih.gov By calculating properties like the radial distribution function (RDF), one can determine the average distance and arrangement of water molecules around specific atoms of the solute. mdpi.com

Lack of Publicly Available Research Prevents In-Depth Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of publicly available research on the specific theoretical and computational properties of this compound, particularly concerning its applications in non-biological chemical systems. While the compound is cataloged by chemical suppliers, indicating its synthesis and availability, dedicated studies exploring its computational design, structure-activity relationships for non-biological purposes, and virtual screening for binding to synthetic receptors like polymers or catalysts could not be located in the accessible scientific domain.

The requested article outline focuses on highly specialized areas of computational chemistry:

Computational Design of Novel Derivatives and Analogs

Virtual Screening for Ligand Binding to Non-Biological Receptors (e.g., synthetic polymers, catalysts)

Research on related tetrahydropyrimidine derivatives does exist; however, these studies are overwhelmingly centered on biological applications, such as the development of pharmaceuticals. This existing body of work, while valuable in its own right, does not address the specified non-biological contexts of catalysis or polymer science. The principles of SAR modeling and virtual screening are well-established computational techniques, but their application to this compound for these specific, non-biological purposes has not been documented in published research.

Consequently, the creation of a thorough, informative, and scientifically accurate article adhering strictly to the requested outline is not possible at this time. The generation of content for the specified sections would require speculation in the absence of empirical or theoretical data, which would compromise the integrity and factual basis of the article. Further research and publication in the field of computational and materials chemistry are needed to provide the necessary data for such an analysis.

Biochemical Transformations and Molecular Interactions of 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Propanoic Acid in Vitro

Enzymatic Substrate Specificity and Kinetic Studies In Vitro

Currently, there is no published research detailing the enzymatic interactions of 3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid.

No studies were identified that investigate the enzymatic degradation of this compound by enzymes such as deiminases or other hydrolases. The metabolic fate of this compound in an in vitro enzymatic setting is unknown.

There is no available data on the use of this compound as an inhibitor for any enzyme. Kinetic parameters such as IC₅₀ or Kᵢ values, which are crucial for understanding enzyme inhibition, have not been determined. nih.govmdpi.com

Molecular Recognition and Binding Studies with Isolated Biomolecules In Vitro

Specific molecular binding studies for this compound with isolated biomolecules have not been reported.

There is a lack of information regarding the binding affinity and kinetics of this compound with proteins. nih.govnih.gov Key parameters such as the dissociation constant (Kd), association rate constant (Kon), and dissociation rate constant (Koff) are undetermined. Furthermore, any potential structural changes in proteins upon binding with this compound have not been investigated.

The potential for this compound to interact with DNA or RNA has not been explored. nih.govnih.gov There are no studies to suggest whether it can act as a chemical probe for nucleic acids.

Investigation of Role in Model Biochemical Pathways

No research has been published that examines the role of this compound in any model biochemical pathways or metabolic cycles within in vitro cellular models. mdpi.com Its potential effects on cellular metabolism remain uninvestigated.

While research on structurally related compounds exists, such as the enzymatic hydroxylation of ectoine ((S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) by ectoine hydroxylase, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. nih.govfrontiersin.org Further research is necessary to elucidate the in vitro biochemical transformations and molecular interactions of this specific compound.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Propanoic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid. This technique provides a highly accurate mass measurement of the molecular ion, which is crucial for confirming its elemental composition. For a compound with the molecular formula C7H12N2O2, the theoretical exact mass can be calculated with high precision. HRMS analysis, by yielding an experimental mass that closely matches this theoretical value (typically within 5 ppm), offers strong evidence for the correct molecular formula. foliamedica.bg

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways. By inducing fragmentation of the protonated molecule [M+H]+, a characteristic pattern of product ions is generated. This pattern serves as a molecular fingerprint, providing significant structural information. For this compound, fragmentation is expected to occur at the propanoic acid side chain and within the tetrahydropyrimidine (B8763341) ring. Common fragmentation pathways for propanoic acids include the loss of water (H2O) and the loss of the carboxyl group (COOH). docbrown.inforesearchgate.netyoutube.com The cyclic amidine structure may undergo ring-opening reactions or loss of small neutral molecules like ethene. tandfonline.comyoutube.com Analysis of these fragments helps to piece together the molecule's structure.

Table 1: Illustrative HRMS Data for [C7H12N2O2+H]+

Ion Formula Description Theoretical m/z
[C7H13N2O2]+ Protonated Molecular Ion 157.0972
[C7H11N2O]+ Loss of H2O 139.0866
[C6H13N2]+ Loss of CO2 113.1073
[C6H9N2O2]+ Loss of CH4 141.0659

Note: This table is illustrative and represents expected fragments based on the compound's structure. Actual experimental results may vary.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Multidimensional NMR provides a detailed map of the atomic connectivity and spatial relationships within this compound.

While 1D ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the protons and carbons, 2D NMR techniques are required for an unambiguous assignment. jocpr.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the -CH2-CH2-COOH group and within the -CH2-CH2-CH2- backbone of the tetrahydropyrimidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different fragments of the molecule. For example, HMBC would show correlations from the protons on the ethyl side chain to the C2 carbon of the tetrahydropyrimidine ring and to the carboxyl carbon, confirming the connection point of the side chain. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Key HMBC Correlations
C=O ~175 - Hα, Hβ
~30 ~2.6 (t) C=O, Cβ, C2
~25 ~2.8 (t) Cα, C2
C2 ~160 - Hβ, H6
C4/C6 ~40 ~3.4 (t) C5, C2

Note: Chemical shifts are predictive and can vary based on solvent and other experimental conditions. (t) = triplet, (p) = pentet.

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, which is not obtainable by solution NMR or when single crystals for X-ray diffraction are unavailable. mdpi.comemory.edu This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and SSNMR can detect subtle differences in molecular conformation and packing in the crystal lattice. acs.orgacs.org For this compound, SSNMR could be used to characterize its crystalline and amorphous states, providing insights into its solid-state structure and stability.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule. wikipedia.org This technique requires the growth of a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted into a specific pattern of spots. lsuhsc.edu By analyzing the positions and intensities of these spots, a 3D electron density map of the molecule can be generated, from which the precise coordinates of every atom can be determined.

For this compound, a single-crystal X-ray structure would provide definitive proof of its constitution. It would also reveal detailed conformational information, such as the puckering of the tetrahydropyrimidine ring, and precise measurements of bond lengths and angles. researchgate.net Furthermore, the analysis would elucidate the supramolecular structure, showing how individual molecules are arranged in the crystal lattice and identifying intermolecular interactions, such as hydrogen bonds between the carboxylic acid and the amidine nitrogen atoms. mdpi.com

Table 3: Example Crystallographic Data Table

Parameter Illustrative Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 845
Z (molecules/unit cell) 4

Note: This data is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallography experiment.

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatographic methods are essential for the separation, isolation, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity profiling, capable of separating the target compound from impurities with high resolution.

Chiral HPLC is a specialized form of HPLC used to separate enantiomers—stereoisomers that are non-superimposable mirror images. phenomenex.comsigmaaldrich.com The compound this compound is itself achiral and therefore would not be separated into enantiomers.

However, this technique is critically important for closely related chiral analogues. For instance, if a substituent were introduced that created a chiral center, or for related atropisomeric tetrahydropyrimidinium salts which are chiral due to restricted rotation, chiral HPLC would be the method of choice to determine enantiomeric excess (ee). researchgate.net The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. sigmaaldrich.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Table 4: Illustrative Chiral HPLC Conditions for a Hypothetical Chiral Analogue

Parameter Condition
Column Polysaccharide-based CSP (e.g., CHIRALCEL® OD-R)
Mobile Phase Acetonitrile (B52724)/Water mixture with additive (e.g., TFA)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm

Note: This table illustrates typical conditions for the chiral separation of related heterocyclic compounds.

Table of Compounds Mentioned

Compound Name

Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex pharmaceutical mixtures, offering advantages in terms of speed, resolution, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). Its application to polar compounds such as this compound is particularly noteworthy.

The inherent polarity of the target molecule, stemming from the tetrahydropyrimidine ring and the carboxylic acid group, necessitates careful method development in SFC. The mobile phase typically consists of supercritical carbon dioxide (CO₂) modified with a polar organic solvent, most commonly methanol. The proportion of the co-solvent is a critical parameter that is optimized to achieve adequate retention and peak shape. For acidic compounds, the use of additives can be beneficial. However, recent studies have demonstrated successful separations of various carboxylic acids using additive-free methods, which can simplify sample preparation and downstream processing. nih.gov

A variety of stationary phases can be employed for the SFC analysis of polar compounds. Chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Chiralpak® series), are essential for the separation of enantiomers if chiral derivatives of this compound are synthesized. For achiral separations and purity assessment, columns with polar functionalities are often preferred.

The detection in SFC can be readily coupled with mass spectrometry (MS), providing a powerful tool for both quantification and structural confirmation of the analyte and any related impurities. The volatility of the SFC mobile phase facilitates the efficient ionization of the analyte in the MS source.

Table 1: Illustrative SFC Method Parameters for the Analysis of this compound

ParameterValue
Instrumentation Analytical SFC System
Column Chiralpak® AD-H (for chiral analysis) or a polar achiral column (e.g., silica, diol)
Mobile Phase Supercritical CO₂ / Methanol (gradient elution, e.g., 5% to 40% Methanol)
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm and/or Mass Spectrometry (ESI+)
Injection Volume 5 µL

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information regarding the functional groups present in a molecule and the nature of intermolecular interactions. These techniques are non-destructive and offer a molecular fingerprint that is unique to the compound's structure.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. The carboxylic acid group will give rise to a very broad O-H stretching vibration in the range of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.info The C=O stretching vibration of the carboxyl group will appear as a strong, sharp band typically between 1725 and 1700 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).

The tetrahydropyrimidine ring will contribute to a series of characteristic bands. The C=N stretching of the amidine functionality is expected in the 1680-1620 cm⁻¹ region. N-H stretching vibrations from the ring amines would appear in the 3500-3300 cm⁻¹ range, and N-H bending vibrations around 1650-1580 cm⁻¹. The aliphatic C-H stretching vibrations of the propylene (B89431) linker and the tetrahydropyrimidine ring will be observed between 3000 and 2850 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch of the carboxylic acid is often weak in the Raman spectrum, the C=O stretch is typically a strong and sharp band. The C=N stretch of the amidine is also expected to be Raman active. The symmetric vibrations of the tetrahydropyrimidine ring and the C-C backbone of the propanoic acid chain will likely give rise to distinct Raman signals. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. thermofisher.comspectroscopyonline.com

Table 2: Expected Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - FT-IRExpected Wavenumber (cm⁻¹) - Raman
Carboxylic AcidO-H stretch3300-2500 (broad)Weak
Carboxylic AcidC=O stretch1725-1700 (strong)1680-1640 (strong) researchgate.net
AmidineC=N stretch1680-1620 (medium-strong)Medium-strong
AmineN-H stretch3500-3300 (medium)Medium
AmineN-H bend1650-1580 (medium)Weak
AlkaneC-H stretch3000-2850 (medium-strong)Medium-strong
Carboxylic AcidC-O stretch1320-1210 (medium)Weak
Carboxylic AcidO-H bend1440-1395 and 950-910 (medium)Weak

Circular Dichroism Spectroscopy for Chiroptical Properties (if chiral derivatives are studied)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, the synthesis of chiral derivatives, for instance, by introducing a stereocenter in the propanoic acid chain or on the tetrahydropyrimidine ring, would necessitate the use of CD spectroscopy for stereochemical analysis.

The CD spectrum of a chiral derivative would provide information about its absolute configuration and conformational preferences in solution. The electronic transitions of the chromophores within the molecule, such as the C=O of the carboxylic acid and the C=N of the amidine, would give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore.

For example, the n→π* transition of the carbonyl group in the carboxylic acid moiety, typically observed in the UV region, would likely exhibit a distinct Cotton effect in a chiral derivative. Similarly, the electronic transitions associated with the amidine chromophore could also become CD-active. The analysis of the CD spectrum, often in conjunction with computational methods, can be used to correlate the observed spectral features with the three-dimensional structure of the molecule. This is crucial for understanding the structure-activity relationship of chiral drugs.

Table 3: Potential Application of CD Spectroscopy for a Chiral Derivative of this compound

ChromophoreElectronic TransitionExpected Wavelength Range (nm)Potential Information from CD
Carboxylic Acid (C=O)n → π200-220Determination of absolute configuration at adjacent stereocenters.
Amidine (C=N)n → π, π → π*200-250Information on the conformation and stereochemistry of the heterocyclic ring.

Applications of 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Propanoic Acid in Chemical Research and Development

As a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid makes it a promising building block, or synthon, for the construction of more complex molecular architectures. Its structure, which combines a rigid heterocyclic core with a flexible carboxylic acid chain, offers opportunities for creating diverse chemical scaffolds.

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. uni-kiel.denih.gov The synthesis of macrocycles often relies on the intramolecular cyclization of a linear precursor containing two reactive functional groups. nih.gov this compound is well-suited for this role. The carboxylic acid can be activated and subsequently reacted with a nucleophile, such as an amine, at the other end of a linear chain to form a stable amide bond, a process known as macrolactamization. nih.govnih.gov

The tetrahydropyrimidine (B8763341) ring itself can be part of the macrocyclic backbone, providing structural rigidity, or it can serve as a peripheral functional group that influences the solubility and binding properties of the final macrocycle. Furthermore, the hydrogen-bonding capabilities of the amidine N-H groups and the carboxylate group could be exploited in the template-directed synthesis of supramolecular assemblies, where non-covalent interactions guide the formation of complex, ordered structures. xmu.edu.cn

Table 1: Illustrative Macrocyclization Strategies Potentially Employing a Carboxylic Acid-Functionalized Precursor.
Macrocyclization StrategyReacting Functional GroupsBond FormedPotential Role of the Propanoic Acid Moiety
MacrolactamizationCarboxylic Acid + AmineAmide (Lactam)Provides the carboxylic acid functionality for cyclization.
MacrolactonizationCarboxylic Acid + AlcoholEster (Lactone)Provides the carboxylic acid functionality for cyclization.
Click Chemistry (e.g., CuAAC)Azide (B81097) + AlkyneTriazoleThe propanoic acid can serve as a linker to attach an azide or alkyne group.
Ring-Closing Metathesis (RCM)Alkene + AlkeneAlkeneThe propanoic acid can serve as a linker to attach a terminal alkene.

The structure of this compound is analogous to that of an amino acid, containing both an amine-like functional group (the cyclic amidine) and a carboxylic acid. This "AB-type" monomer structure allows it to undergo self-condensation polymerization to form polyamides. nih.gov In such a reaction, the carboxylic acid of one monomer would react with a nitrogen atom of the tetrahydropyrimidine ring of another monomer, leading to a polymer chain with repeating amide linkages.

Alternatively, it could be used in co-polymerizations with other monomers. For instance, reaction with a dicarboxylic acid would yield a polyamide, while reaction with a diol could potentially form a polyester, although the formation of an amide bond with the amidine nitrogen is generally more favorable. The properties of the resulting polymer, such as thermal stability, solubility, and mechanical strength, would be influenced by the rigid, hydrogen-bond-donating tetrahydropyrimidine ring in the polymer backbone. mdpi.comresearchgate.net

Table 2: Potential Polymer Types and Properties Derived from this compound as a Monomer.
Polymer TypeCo-monomer (if any)Expected Backbone FeaturePotential Properties
Polyamide (Homopolymer)None (self-condensation)Repeating tetrahydropyrimidine unitsHigh thermal stability, potential for hydrogen bonding, defined rigidity.
Polyamide (Co-polymer)Diamine or Dicarboxylic AcidAlternating tetrahydropyrimidine and co-monomer unitsTunable properties based on the co-monomer structure. rsc.orgscielo.br
Polyester (Co-polymer)DiolEster and amidine functionalitiesMixed characteristics of polyesters and polyamides.

Development of Novel Chemical Probes and Tools for Mechanistic Biological Investigations (In Vitro)

Chemical probes are small molecules used to study and manipulate biological systems. The tetrahydropyrimidine scaffold is recognized as a valuable pharmacophore, appearing in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov This suggests that the core structure of this compound could serve as a starting point for developing new chemical probes.

The propanoic acid side chain is a particularly useful feature for this application. It acts as a versatile chemical "handle" that allows for the covalent attachment of other functional moieties without significantly altering the core scaffold's interaction with a potential biological target. For example, the carboxylic acid can be readily converted to an amide to link:

Reporter Tags: Such as fluorophores (e.g., fluorescein) for use in fluorescence microscopy or biotin (B1667282) for affinity purification studies.

Reactive Groups: For creating activity-based probes that covalently label a specific protein target.

Solubilizing Groups: To improve the aqueous solubility of the probe for biological assays.

By systematically modifying the core and attaching various functional groups via the propanoic acid linker, libraries of compounds could be generated and screened to identify potent and selective probes for in vitro biological research. researchgate.netmdpi.com

Role in Materials Science and Engineering

In materials science, the functionalization of surfaces is crucial for creating materials with tailored properties. The propanoic acid group of this compound can serve as an effective anchor for grafting the molecule onto various substrates. For example, carboxylic acids are known to bind strongly to metal oxide surfaces, such as titanium dioxide or aluminum oxide, forming self-assembled monolayers. This could be used to modify the surface energy, hydrophilicity, or biocompatibility of a material.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The nitrogen atoms within the 1,4,5,6-tetrahydropyrimidine (B23847) ring possess lone pairs of electrons, making them potential donor atoms for coordinating to metal centers. As such, the molecule could function as a ligand in coordination chemistry. The cyclic amidine moiety can act as a bidentate ligand, chelating to a metal through both nitrogen atoms, or as a monodentate ligand.

The combination of a "hard" nitrogen donor from the amidine and a potentially "soft" or "hard" donor from a modified propanoic acid tail could create interesting hemilabile ligands, which can reversibly bind to a metal center, a property often sought in organometallic catalysis. nih.gov By preparing derivatives of this compound, a library of ligands could be synthesized with tunable steric and electronic properties for applications in catalysis, such as transfer hydrogenation or C-C bond formation reactions. nih.gov Research on related propanoic acid derivatives has shown their utility in forming stable metal complexes. sciencescholar.usresearchgate.net

Future Perspectives and Emerging Research Directions for 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Propanoic Acid

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future research into the synthesis of 3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid is expected to move beyond traditional condensation methods, focusing on efficiency, sustainability, and atom economy. The development of greener synthetic protocols is a key objective.

Key areas for exploration include:

Enzymatic Synthesis : Biocatalysis offers a highly selective and environmentally benign alternative to conventional chemical synthesis. The use of enzymes, such as acylases or amidases, could enable the stereoselective synthesis of chiral derivatives of the target compound under mild reaction conditions. google.com This approach minimizes the use of hazardous reagents and solvents.

Photocatalysis and Electrochemistry : Visible-light-mediated photoredox catalysis and electrochemical methods are emerging as powerful tools in organic synthesis. researchgate.net These techniques could be employed to activate precursors under mild conditions, potentially enabling novel bond formations and functionalizations on the tetrahydropyrimidine (B8763341) core that are inaccessible through thermal methods. researchgate.net

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would allow for rapid optimization of reaction conditions and could facilitate large-scale production with improved consistency and reduced waste.

Solvent-Less and Multicomponent Reactions : Building upon established methods like the Biginelli reaction for tetrahydropyrimidines, future work could focus on solvent-less "grindstone" techniques or novel multicomponent reactions. mdpi.com These one-pot procedures improve efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing solvent waste. nih.gov

Synthetic MethodologyPotential AdvantagesKey Research Focus
Enzymatic SynthesisHigh selectivity, mild conditions, reduced environmental impact.Screening for suitable enzymes, reaction optimization.
PhotocatalysisAccess to unique reactive intermediates, high functional group tolerance.Development of specific photocatalysts, exploration of novel C-H functionalization. researchgate.net
Flow ChemistryEnhanced safety, scalability, precise process control.Reactor design, optimization of flow parameters.
Solvent-Less ReactionsReduced waste, lower cost, simplified workup. mdpi.comExploration of solid-state and mechanochemical methods.

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The inherent functionality of this compound, featuring a cyclic amidine and a carboxylic acid moiety, provides a rich scaffold for exploring novel chemical transformations. Future research will likely focus on leveraging this structure to uncover unique reactivity.

Emerging research directions include:

Domino and Cascade Reactions : The development of organocatalytic cascade sequences could lead to the highly efficient, stereoselective synthesis of complex, functionalized derivatives from simple precursors in a single operation. nih.gov

Electrocyclic Reactions : Investigating pericyclic reactions, such as 6π-electrocyclic ring closures involving ketenimine intermediates, could provide efficient pathways to novel fused heterocyclic systems with interesting photophysical properties. nih.govrsc.org

C-H Bond Functionalization : Direct functionalization of the C-H bonds on the tetrahydropyrimidine ring is a highly sought-after transformation. Future studies may explore transition-metal catalysis or photocatalysis to introduce new substituents, thereby expanding the chemical space accessible from the parent molecule.

Ring-Expansion and Rearrangement Chemistry : The tetrahydropyrimidine core could serve as a precursor for larger heterocyclic systems through controlled ring-expansion reactions. Similarly, exploring unusual chemical rearrangements could lead to the discovery of unexpected and potentially valuable molecular scaffolds. nih.govpsu.edu

Integration with Advanced Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimizing processes. preprints.org For this compound, these computational tools can guide research in several key areas.

Retrosynthesis and Pathway Prediction : AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to human chemists. engineering.org.cndrugtargetreview.com These platforms can analyze vast reaction databases to identify the most promising disconnections and reaction conditions. nih.gov

Reactivity and Reaction Outcome Prediction : Machine learning models can be trained to predict the outcomes of unknown reactions, including yields and potential side products. nips.ccacs.org This can significantly reduce the number of trial-and-error experiments required to develop new transformations for the target molecule. nih.gov

In Silico Screening for Biological Activity : Computational methods can be used to screen virtual libraries of derivatives of this compound against various biological targets. nih.govchemmethod.comchemmethod.com This approach helps prioritize synthetic efforts towards compounds with the highest probability of desired biological activity. mdpi.comdovepress.com

Property Prediction : AI models can accurately predict various physicochemical and pharmacokinetic properties (e.g., solubility, stability, ADME properties) early in the discovery process, helping to identify candidates with favorable drug-like characteristics. dovepress.com

AI/ML ApplicationObjectivePotential Impact
Retrosynthesis PlanningIdentify novel and efficient synthetic routes. engineering.org.cnAccelerates synthesis design, reduces resource consumption.
Reaction Outcome PredictionForecast yields and byproducts of new reactions. nih.govMinimizes failed experiments, optimizes reaction conditions.
Virtual ScreeningPredict biological activity against specific targets. chemmethod.comPrioritizes synthesis of high-potential compounds.
ADME/Toxicity PredictionEstimate drug-likeness and potential toxicity. dovepress.comReduces late-stage attrition of drug candidates.

Elucidation of Further Mechanistic Biochemical Interactions In Vitro and Their Broader Chemical Implications

Understanding how this compound and its derivatives interact with biological macromolecules at a molecular level is crucial for uncovering their potential. Future in vitro studies will aim to identify specific biological targets and elucidate the mechanisms of interaction.

Prospective research areas include:

Target Identification : High-throughput screening campaigns against diverse panels of enzymes, receptors, and other proteins can identify novel biological targets. The structural similarity of the cyclic amidine group to arginine might suggest targets in protein-protein or protein-nucleic acid interactions.

Mechanism of Action Studies : Once a target is identified, detailed biochemical and biophysical assays can be employed to determine the mechanism of action (e.g., competitive vs. non-competitive inhibition, allosteric modulation). researchgate.net

Structural Biology : X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into how the compound binds to its biological target. This structural information is invaluable for understanding the chemical basis of its activity and for guiding the rational design of more potent and selective analogs.

Chemical Probes : The development of functionalized derivatives (e.g., with fluorescent tags or photo-affinity labels) will enable the use of this compound as a chemical probe to study biological pathways and cellular processes.

Development of Novel Analytical Strategies for its Characterization and Quantification in Complex Chemical Matrices

Robust and sensitive analytical methods are essential for supporting all aspects of research, from synthesis to biochemical studies. Future work will focus on developing advanced analytical strategies for the characterization and quantification of this compound.

Key development areas are:

Hyphenated Chromatographic Techniques : The development of highly sensitive and specific methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be critical for quantifying the compound at low concentrations in complex matrices like biological fluids or cell lysates. nih.gov

Advanced NMR Spectroscopy : Two-dimensional and multi-dimensional NMR techniques will be essential for the unambiguous structural elucidation of novel derivatives and for studying their conformational dynamics in solution. nih.gov

Chiral Separation Methods : For stereoselective syntheses, the development of chiral chromatography methods (e.g., chiral HPLC or SFC) will be necessary to separate and quantify enantiomers, which may exhibit different biological activities.

Handling Matrix Effects : A significant challenge in bioanalysis is overcoming matrix effects, where components of a biological sample interfere with the quantification of the target analyte. nih.gov Future research will involve developing advanced sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) and analytical approaches to mitigate these effects and ensure accurate quantification. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid, and what analytical methods are used to confirm its purity?

Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Condensation reactions : Reacting tetrahydropyrimidine precursors with propanoic acid derivatives under anhydrous conditions (e.g., acetic anhydride, sodium acetate) .

Cyclization steps : Using reagents like chloroacetic acid to form the pyrimidine ring system, followed by recrystallization in acetic acid/water mixtures to isolate the product .

Q. Key analytical methods :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • HPLC-MS for purity assessment, with trifluoroacetic acid (TFA) or formic acid (FA) as mobile-phase modifiers .
  • Melting point determination (e.g., mp ~123–124°C for related analogs) to verify crystallinity .

Q. How is the structural conformation of this compound characterized in solution and solid states?

Answer:

  • X-ray crystallography : Resolves the tetrahydropyrimidine ring puckering and propanoic acid side-chain orientation. For example, analogs like (2R)-2-(7-amino-1-methyl-4,5-dioxo-tetrahydropyrimido[4,5-c]pyridazin-3-yl)propanoic acid show planar pyrimidine rings with axial carboxyl groups .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding interactions in solution .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound derivatives for medicinal chemistry applications?

Answer:

  • Chiral auxiliaries : Use (S)- or (R)-configured amino acids (e.g., 2-fluoro-1-methylpyridinium salts) to control stereochemistry at the propanoic acid moiety .
  • Catalytic asymmetric synthesis : Employ palladium or organocatalysts to enhance enantiomeric excess (ee). For example, HATU-mediated coupling improves yields in peptide-like derivatives .

Q. Table 1: Optimization Parameters for Stereoselective Synthesis

ParameterConditionOutcome (ee%)Reference
Catalyst: Pd(OAc)₂10 mol%, DMF, 80°C85–90%
Solvent: ACN/TFA2:1 ratio, RT78%

Q. How are impurity profiles analyzed for this compound, and what regulatory guidelines apply?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products (e.g., ring-opening byproducts).
  • LC-MS/MS : Quantifies impurities using columns like C18 with gradient elution (ACN/0.1% FA). Limits follow ICH Q3A guidelines (<0.15% for unknown impurities) .

Q. What computational models predict the biological activity of this compound analogs?

Answer:

  • Molecular docking : Screens against enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, fluoropyridine analogs show high binding affinity to ATP-binding pockets (ΔG = −9.2 kcal/mol) .
  • QSAR models : Relate substituent electronic effects (Hammett σ constants) to anti-inflammatory activity .

Q. How does the compound interact with biological targets in enzyme inhibition assays?

Answer:

  • Kinase inhibition assays : Measure IC₅₀ values using ADP-Glo™ kits. For analogs like 3-(4-chloro-tetrahydrobenzothienopyrimidinyl)propanoic acid, IC₅₀ ranges from 0.5–2.0 µM against JAK2 .
  • Fluorescence polarization : Tracks binding to DNA gyrase, with Kd values reported at 120 nM for bacterial targets .

Q. What are the challenges in reconciling conflicting data on the compound’s solubility and bioavailability?

Answer: Discrepancies arise from:

  • Solvent systems : Poor solubility in aqueous buffers (e.g., PBS) vs. enhanced solubility in DMSO/EtOH mixtures .
  • Permeability assays : Caco-2 cell models may underestimate intestinal absorption due to the compound’s high logP (~2.5) .
    Mitigation : Use prodrug strategies (e.g., esterification of the carboxyl group) to improve bioavailability .

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3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid
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3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.